molecular formula C7H11N B3052606 1-Ethynylcyclopentan-1-amine CAS No. 42785-71-7

1-Ethynylcyclopentan-1-amine

Cat. No.: B3052606
CAS No.: 42785-71-7
M. Wt: 109.17 g/mol
InChI Key: KCTXFYBEKPTOEW-UHFFFAOYSA-N
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Description

1-Ethynylcyclopentan-1-amine is a chemical compound that features both an amine and an ethynyl (acetylene) functional group attached to the same carbon atom of a cyclopentane ring. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The amine group can participate in the formation of amides and sulfonamides, while the terminal alkyne is a key handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and cycloaddition reactions like the Huisgen azide-alkyne click chemistry. These reactions are instrumental in creating diverse compound libraries for drug discovery and in the synthesis of more complex molecular architectures. The cyclopentane ring contributes specific stereoelectronic and conformational properties that can influence the overall shape and activity of the resulting molecules. Researchers may utilize this reagent in the exploration of new pharmacologically active compounds, particularly in developing kinase inhibitors or other targeted therapies, as well as in material science for the creation of novel polymers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7(8)5-3-4-6-7/h1H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTXFYBEKPTOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505073
Record name 1-Ethynylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42785-71-7
Record name 1-Ethynylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Amino-1-ethynylcyclopentane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and applications of 1-Amino-1-ethynylcyclopentane , a specialized cycloalkylamine scaffold used in medicinal chemistry.[1]

Physicochemical Profile, Synthetic Utility, and Structural Analysis[1]

Executive Summary

1-Amino-1-ethynylcyclopentane (CAS: 42785-71-7) is a rigid, achiral tertiary carbinamine scaffold.[1] Structurally, it consists of a cyclopentane ring geminally substituted with an amino group and a terminal alkyne.[1] This unique geometry restricts conformational freedom, making it a high-value pharmacophore for designing rigid analogs of neurotransmitters (e.g., glutamate, GABA) and a versatile "click-ready" building block for fragment-based drug discovery (FBDD).[1]

Physicochemical Characterization

The following data aggregates experimental and calculated values for the free base and its hydrochloride salt, the most common commercial form.

Table 1: Core Chemical Identity[1]
PropertyFree BaseHydrochloride Salt
Chemical Name 1-Ethynylcyclopentan-1-amine1-Ethynylcyclopentan-1-amine HCl
CAS Number 42785-71-7 2094140-42-6
Molecular Formula C

H

N
C

H

ClN
Molecular Weight 109.17 g/mol 145.63 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
SMILES C#CC1(N)CCCC1C#CC1(N)CCCC1.Cl
InChI Key KCTXFYBEKPTOEW-UHFFFAOYSA-NKCTXFYBEKPTOEW-UHFFFAOYSA-N (Parent)
cLogP (Calc) ~1.40N/A (Salt)
TPSA 26.02 Ų26.02 Ų

Synthetic Pathways[1][2]

The synthesis of gem-disubstituted propargyl amines typically avoids direct nucleophilic substitution due to steric hindrance.[1] The most robust protocol employed in process chemistry involves the nucleophilic addition of an acetylide species to an in-situ generated ketimine .[1]

Protocol A: Titanium-Mediated One-Pot Synthesis

This method is preferred for its operational simplicity and avoidance of unstable isolated imine intermediates.[1]

Reagents:

  • Substrate: Cyclopentanone[1][2][3][4]

  • Amine Source: Ammonia (7M in Methanol) or Ammonium Chloride[1]

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(O

    
    Pr)
    
    
    
    ][1]
  • Nucleophile: Ethynylmagnesium bromide (0.5M in THF) or Lithium Acetylide[1]

Step-by-Step Methodology:

  • Imine Formation: Under an inert atmosphere (N

    
    ), cyclopentanone (1.0 equiv) is dissolved in anhydrous THF.[1] Ammonia (2.0 equiv) and Ti(O
    
    
    
    Pr)
    
    
    (1.2 equiv) are added.[1] The mixture is stirred at ambient temperature for 6–12 hours. The Ti(IV) species acts as a water scavenger and Lewis acid activator, driving the equilibrium toward the ketimine.[1]
  • Nucleophilic Addition: The reaction is cooled to -78°C. Ethynylmagnesium bromide (1.5 equiv) is added dropwise to control the exotherm.

  • Warming & Quench: The mixture is allowed to warm to room temperature over 4 hours. It is then quenched with saturated aqueous NH

    
    Cl.[1]
    
  • Workup: The resulting titanium salts are precipitated (often requiring filtration through Celite).[1] The organic layer is extracted, dried over MgSO

    
    , and concentrated.[1]
    
  • Purification: The crude amine is purified via acid-base extraction or column chromatography (DCM/MeOH/NH

    
    OH).[1]
    
Visualizing the Reaction Logic

The following diagram illustrates the critical intermediates and decision points in the synthesis.

SynthesisPath Start Cyclopentanone Intermediate Titanium-Complexed Ketimine (In-Situ) Start->Intermediate Activation Reagents1 NH3 / Ti(OiPr)4 (Dehydrating Agent) Reagents1->Intermediate Product 1-Amino-1-ethynylcyclopentane Intermediate->Product 1,2-Addition Reagents2 Ethynylmagnesium Bromide (-78°C to RT) Reagents2->Product SaltForm HCl Salt Formation (Stability) Product->SaltForm HCl/Dioxane

Figure 1: Reaction flow for the titanium-mediated synthesis of 1-amino-1-ethynylcyclopentane.

Structural Analysis & Spectroscopy

Researchers verifying the identity of this compound should look for the following diagnostic signals.

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Alkyne Proton: A diagnostic singlet (

      
       ~2.3–2.6 ppm) corresponding to the terminal alkyne proton (
      
      
      
      ).[1]
    • Ring Protons: Multiplets in the

      
       1.5–2.0 ppm range, representing the symmetric cyclopentane methylene groups.[1]
      
    • Amine Protons: A broad singlet (

      
       ~1.5–2.0 ppm for free base, 
      
      
      
      ~8.5+ ppm for HCl salt) for the
      
      
      group.[1]
  • IR Spectroscopy:

    • Alkyne Stretch: A sharp, weak band at ~2100 cm

      
       (
      
      
      
      ).[1]
    • Alkyne C-H: A sharp, strong band at ~3300 cm

      
      .[1]
      
    • Amine: N-H stretching vibrations around 3350–3450 cm

      
      .[1]
      

Pharmaceutical Applications

A. Rigidified Neurotransmitter Analogs

The 1-amino-1-ethynylcyclopentane scaffold serves as a conformationally restricted analog of acyclic amino acids.[1] By locking the amine and the carbon skeleton into a specific vector, researchers can probe the steric requirements of receptors such as:

  • NMDA Receptors: As a core fragment for antagonists similar to phencyclidine or ketamine derivatives.[1]

  • GABA Receptors: Rigid analogs of

    
    -aminobutyric acid.[1]
    
B. Fragment-Based Drug Discovery (FBDD)

The terminal alkyne provides a "chemical handle" for bio-orthogonal chemistry:

  • Click Chemistry: The alkyne reacts with azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form 1,2,3-triazoles.[1] This allows the rapid library generation of 1-substituted cyclopentyl-triazole derivatives.[1]

  • Sonogashira Coupling: Palladium-catalyzed coupling to aryl halides allows for the extension of the carbon skeleton.[1]

Handling and Stability (Safety)

  • Stability: The free base is prone to oxidation and carbonate formation upon exposure to air.[1] It should be stored under argon or nitrogen at 2–8°C. The hydrochloride salt is significantly more stable and non-hygroscopic, making it the preferred form for storage.[1]

  • Hazards:

    • Basic: The free base is corrosive and causes skin irritation (H314).[1]

    • Reactive: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu).[1] Avoid contact with metal powders or high concentrations of metal ions in basic media.[1]

References

  • PubChem Compound Summary. 1-Ethynylcyclopentan-1-amine hydrochloride (CID 126796322).[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

A Comparative Analysis of 1-Ethynylcyclopentylamine and 1-Ethynylcyclohexylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is perpetual. Among the myriad of building blocks, propargylamines stand out for their utility in creating complex molecular architectures and their role as pharmacophores in various therapeutic agents. This technical guide provides a comprehensive comparative analysis of two key propargylamine congeners: 1-ethynylcyclopentylamine and 1-ethynylcyclohexylamine. While structurally similar, the subtle difference in their cycloalkane ring size imparts distinct stereoelectronic and conformational properties that can significantly influence their synthetic accessibility, physicochemical characteristics, and ultimately, their performance as pharmaceutical intermediates or active agents. This document delves into a detailed examination of their synthesis, properties, and potential applications, offering a scientific rationale for their selection and utilization in drug discovery programs.

Introduction: The Strategic Value of Ethynyl-Cycloalkylamines

The propargylamine moiety, characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond, is a privileged scaffold in drug discovery.[1] Its unique linear geometry and electronic properties allow it to participate in a variety of chemical transformations, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and to act as a key binding element in various enzyme active sites. When incorporated into a cycloalkyl framework, such as in 1-ethynylcyclopentylamine and 1-ethynylcyclohexylamine, the resulting structures offer a compelling combination of rigidity and three-dimensionality.

The cycloalkyl ring serves as a non-polar scaffold that can effectively explore hydrophobic pockets within biological targets. The choice between a cyclopentyl and a cyclohexyl ring is a critical design element in medicinal chemistry. The cyclopentyl group, with its "envelope" conformation, offers a different spatial arrangement of substituents compared to the more conformationally mobile "chair" form of the cyclohexyl ring.[2] This distinction can have profound implications for receptor affinity and selectivity. Furthermore, the cyclohexyl group can function as a bioisostere for phenyl or tert-butyl groups, providing a three-dimensional alternative that can enhance target interactions.[3] This guide will explore these nuances, providing a foundational understanding for the rational design of novel therapeutics based on these versatile building blocks.

Comparative Physicochemical and Conformational Analysis

Property1-Ethynylcyclopentylamine (Predicted)1-Ethynylcyclohexylamine (Experimental/Computed)Data Source
Molecular Formula C₇H₁₁NC₈H₁₃N-
Molecular Weight 109.17 g/mol 123.20 g/mol [4]
Boiling Point Not available65-66 °C at 20 mmHg
Density Not available0.913 g/mL at 25 °C
Refractive Index Not availablen20/D 1.482
logP (Predicted) ~1.51.8 - 2.1[4]
pKa (Predicted) ~10.5~10.6[5]

Key Insights:

  • Lipophilicity (logP): The slightly smaller size and reduced surface area of the cyclopentyl ring are expected to render 1-ethynylcyclopentylamine marginally less lipophilic than its cyclohexyl counterpart. This can have implications for solubility and membrane permeability.

  • Conformational Flexibility: Cyclopentane exists in a dynamic equilibrium of envelope and half-chair conformations, offering a different conformational landscape compared to the more defined chair-boat-twist boat conformations of cyclohexane.[2] The rigidity of the cyclohexyl chair conformation can be advantageous in pre-organizing substituents for optimal receptor binding, potentially reducing the entropic penalty upon binding.[3]

  • Basicity (pKa): The basicity of the primary amine is expected to be very similar for both compounds, as the electronic effect of the cycloalkyl ring is comparable in both cases.

G cluster_0 1-Ethynylcyclopentylamine cluster_1 1-Ethynylcyclohexylamine a C7H11N MW: 109.17 logP ~1.5 a_conf Envelope/Half-Chair Conformations a->a_conf Flexibility b C8H13N MW: 123.20 logP ~1.8-2.1 a->b Structural Comparison b_conf Chair/Boat Conformations (Chair Preferred) a_conf->b_conf Conformational Difference b->b_conf Rigidity

Caption: Comparative overview of the two molecules.

Synthesis Methodologies: Pathways to Ethynyl-Cycloalkylamines

The synthesis of 1-ethynylcycloalkylamines can be approached through several established synthetic strategies. Two of the most prominent and versatile methods are the Strecker synthesis and the direct nucleophilic addition of an acetylide to an imine.

The Strecker Synthesis Approach

The Strecker synthesis is a classic and robust method for the preparation of α-amino acids and their nitrile precursors.[6][7] It involves a one-pot, three-component reaction between a ketone, a source of ammonia, and a cyanide source.[1][8]

G start Cycloalkanone (Cyclopentanone or Cyclohexanone) intermediate α-Aminonitrile Intermediate start->intermediate Strecker Reaction reagents NH4Cl NaCN reagents->intermediate step1_text In situ imine formation followed by nucleophilic addition of cyanide intermediate->step1_text G cluster_0 Imine Formation cluster_1 Nucleophilic Addition ketone Cycloalkanone imine Cycloalkanone Imine ketone->imine amine Ammonia Source (e.g., NH3, NH4OH) amine->imine product 1-Ethynylcycloalkylamine imine->product Addition acetylide Lithium Acetylide (or other metal acetylide) acetylide->product

Caption: Two-step synthesis via imine formation and acetylide addition.

Experimental Protocol: Synthesis of 1-Ethynylcyclopentylamine via Nucleophilic Addition (Conceptual)

  • Step 1: Imine Formation. Cyclopentanone is reacted with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, often with a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the formation of cyclopentanone imine. [9][10]* Step 2: Acetylide Addition. In a separate flask, acetylene gas is bubbled through a solution of a strong base, such as n-butyllithium in an ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) to generate lithium acetylide. The solution of the cyclopentanone imine is then added to the lithium acetylide solution. The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of the imine. [11]* Step 3: Aqueous Work-up. The reaction is quenched by the addition of water or a mild aqueous acid to protonate the resulting amino-alkoxide and yield 1-ethynylcyclopentylamine.

Pharmacological Considerations and Structure-Activity Relationships (SAR)

The choice between a cyclopentyl and a cyclohexyl scaffold can have significant consequences for the pharmacological profile of a molecule. These differences arise from variations in size, shape, and conformational flexibility.

  • Receptor Binding and Selectivity: The more constrained nature of the cyclopentyl ring can lead to a more defined orientation of the ethynyl and amino groups. This can result in higher affinity and selectivity for a particular biological target if this conformation matches the binding site requirements. Conversely, the greater conformational space explored by the cyclohexyl ring might allow for binding to a wider range of targets or for an induced-fit binding mode.

  • Metabolic Stability: The metabolic fate of cycloalkyl groups can differ. While both are generally considered metabolically robust, the specific sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes) can be influenced by the ring size and the steric accessibility of C-H bonds. The bioisosteric replacement of a cyclohexyl with a cyclopentyl group is a common strategy in medicinal chemistry to modulate metabolic stability and other pharmacokinetic properties. [12]* Central Nervous System (CNS) Activity: Both cyclopentylamine and cyclohexylamine derivatives have been explored for their activity in the central nervous system. For instance, certain derivatives have been investigated as dual NK-1 antagonists and serotonin reuptake inhibitors for the treatment of depression. The lipophilicity and three-dimensional shape of these scaffolds are key determinants of their ability to cross the blood-brain barrier and interact with CNS targets.

Conclusion and Future Perspectives

1-Ethynylcyclopentylamine and 1-ethynylcyclohexylamine represent a pair of closely related yet distinct building blocks for drug discovery. The cyclohexyl derivative, being more readily available and studied, provides a solid foundation for understanding the properties of this class of compounds. The cyclopentyl analog, while less explored, offers intriguing possibilities for fine-tuning pharmacological properties through subtle modifications in size and conformation.

The choice between these two scaffolds should be a deliberate one, guided by the specific requirements of the therapeutic target and the desired ADME profile. As our understanding of structure-activity and structure-property relationships continues to grow, the rational application of such nuanced structural modifications will be increasingly critical in the design of the next generation of innovative medicines. Further comparative studies of these and related cycloalkylamines are warranted to fully elucidate their potential in various therapeutic areas.

References

  • Propargylamine: an important moiety in drug discovery. (2023). PubMed. Retrieved from [Link]

  • The Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Strecker Amino Acid Synthesis. (2021). YouTube. Retrieved from [Link]

  • 1-Ethynylcyclohexylamine. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. (2017). ACS Publications. Retrieved from [Link]

  • N-Ethyl cyclohexylamine. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. (n.d.). Penn State Pressbooks. Retrieved from [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. (2021). PubMed. Retrieved from [Link]

  • Chemical Properties of 1-Ethynyl-1-cyclooctanol (CAS 55373-76-7). (n.d.). Cheméo. Retrieved from [Link]

  • Conformational Sampling and Energetics of Drug-Like Molecules. (2009). PubMed. Retrieved from [Link]

  • 1-Ethylcyclohexaneamine. (n.d.). PubChem. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • Substituent Effects on the Rearrangements of Cyclohexyl to Cyclopentyl Radicals Involving Avermectin-related Radicals. (n.d.). PubMed Central. Retrieved from [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PubMed Central. Retrieved from [Link]

  • 1-Ethynylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational analysis of cyclohexanes. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Ethynylcyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]

  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023). Domainex. Retrieved from [Link]

  • Conformational flexibility of 1,3-cyclohexadiene and its aza analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclohexylamine. (n.d.). Wikipedia. Retrieved from [Link]

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Technical Guide: Solubility Profile of 1-Ethynylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Ethynylcyclopentan-1-amine , a specialized cycloalkylamine building block used in the synthesis of heterocycles and pharmaceutical intermediates.

Executive Summary

1-Ethynylcyclopentan-1-amine (CAS: Niche/Analogous Reference 40560-30-3 for free base, 1222098-09-0 for related ethyl-analog salts) is a gem-disubstituted alicyclic amine featuring a terminal alkyne.[1] Its solubility behavior is strictly dictated by its ionization state. The free base is a lipophilic liquid soluble in a wide range of organic solvents, while the hydrochloride salt is a crystalline solid with high affinity for polar protic media.

This guide provides a structural analysis of its solubility, a predictive matrix for solvent selection, and a standardized protocol for empirical determination.

Chemical Identity
PropertyDetail
IUPAC Name 1-Ethynylcyclopentan-1-amine
Molecular Formula C₇H₁₁N (Free Base) / C₇H₁₂ClN (HCl Salt)
Molecular Weight 109.17 g/mol (Free Base)
Structure Cyclopentane ring gem-substituted with -NH₂ and -C≡CH
Physical State Liquid (Free Base) / White Solid (HCl Salt)

Physicochemical Basis of Solubility

To understand the solubility of this molecule, one must analyze the competition between its lipophilic scaffold and its polar functional groups.

Structural Analysis[2]
  • Lipophilic Domain (Cyclopentyl Ring): The five-membered carbon ring contributes to the molecule's lipophilicity (LogP ~0.5–1.2), promoting solubility in non-polar solvents like hexanes and toluene only when the amine is uncharged.

  • Polar Domain (Amine & Alkyne):

    • The primary amine (-NH₂) is a hydrogen bond donor and acceptor. It imparts water solubility to the low-molecular-weight free base but is the primary site of protonation.

    • The terminal alkyne (-C≡CH) is weakly acidic and polarizable but does not significantly enhance water solubility compared to the amine.

The "Switchable" Nature

The solubility of 1-Ethynylcyclopentan-1-amine acts as a "switch" based on pH:

  • pH > 9 (Free Base): Dominant form. Soluble in DCM, THF, EtOAc.

  • pH < 5 (Salt Form): Protonated (-NH₃⁺). Soluble in Water, Methanol, DMSO.

Solubility Matrix

The following data categorizes solvent compatibility for both forms of the compound.

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Operational Note
Polar Protic WaterLow / ModerateHigh Salt dissolves >100 mg/mL.[2]
MethanolHigh High Best solvent for salt-free base interconversion.[2]
EthanolHigh ModerateHeating may be required for the salt.[2]
Polar Aprotic DMSOHigh High Ideal for biological assays and stock solutions.[2]
AcetonitrileHigh LowSalt is sparingly soluble; use for HPLC.[2]
DMFHigh ModerateGood for coupling reactions.[2]
Chlorinated Dichloromethane (DCM)High InsolubleStandard extraction solvent for the free base.[2]
ChloroformHigh Very Low
Ethers THFHigh Very LowExcellent for reactions involving the free base.[2]
Diethyl EtherHigh Insoluble Used to precipitate the salt from reaction mixtures.[2]
Hydrocarbons Hexanes/HeptaneModerateInsoluble Use for washing the solid salt.[2]
TolueneHigh InsolubleGood for azeotropic drying of the free base.[2]

Critical Insight: The insolubility of the HCl salt in diethyl ether is the primary method for purification. Reacting the free base with HCl in dioxane/ether results in the quantitative precipitation of the pure salt.

Experimental Protocols

Solubility Determination Workflow

When working with a new batch or a specific derivative, use this self-validating workflow to determine the precise solubility limit.

SolubilityWorkflow Start Start: 10 mg Compound SolventAdd Add 100 µL Solvent (Target: 100 mg/mL) Start->SolventAdd Check1 Visual Inspection: Clear Solution? SolventAdd->Check1 Yes1 Soluble (>100 mg/mL) Check1->Yes1 Yes No1 Add 900 µL Solvent (Target: 10 mg/mL) Check1->No1 No Check2 Visual Inspection: Clear Solution? No1->Check2 Yes2 Moderately Soluble (10-100 mg/mL) Check2->Yes2 Yes No2 Sonicate & Heat (40°C, 5 mins) Check2->No2 No Check3 Clear Solution? No2->Check3 Yes3 Soluble with Heat Check3->Yes3 Yes No3 Insoluble (<10 mg/mL) Check3->No3 No

Figure 1: Step-wise solubility screening protocol (Gravimetric/Visual).

Salt Formation & Purification Protocol

To convert the likely oily free base into a stable, soluble solid:

  • Dissolution: Dissolve 1.0 g of 1-Ethynylcyclopentan-1-amine (Free Base) in 10 mL of anhydrous DCM .

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitation: A white precipitate will form immediately. If not, add 20 mL of Diethyl Ether or Hexanes to force precipitation.

  • Filtration: Filter the solid under argon (the amine can be hygroscopic).

  • Washing: Wash the filter cake with 3 x 10 mL of cold Diethyl Ether to remove non-polar impurities.

  • Drying: Dry under high vacuum at room temperature.

Stability & Handling in Solution

Alkyne Reactivity

The terminal alkyne (-C≡CH) is sensitive to specific metals.

  • Avoid: Copper (I) salts in the absence of ligands (risk of explosive acetylide formation) and strong bases in protic solvents (risk of polymerization).

  • Recommended: Store DMSO or Methanol stock solutions at -20°C.

Amine Oxidation

Like most primary amines, the free base can absorb atmospheric CO₂ to form carbamates or oxidize over time.

  • Storage: The HCl salt is the preferred storage form (stable for years at RT).

  • Free Base Storage: Store under Argon/Nitrogen at 4°C.

References

  • PubChem. 1-Ethynylcyclopentanol (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

  • Chemical Review and Letters. Enantioselective alkynylation of cyclopentanone: Synthesis of 1-ethynylcyclopentan-1-ol. (2026).[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Properties of Cyclopentane Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Cyclopentenones and Derivatives. Available at: [Link]

  • University of Luxembourg. 1-ethynylcyclopentan-1-amine hydrochloride Structure & Mass Spec Data. PubChemLite.[3][4][5] Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Click Chemistry Reagents Featuring Cyclopentyl Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Cyclopentyl Amine Scaffolds into Click Chemistry

Click chemistry has revolutionized the field of chemical biology and drug discovery by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, enabling the efficient formation of 1,2,3-triazoles.[4][5] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecular architectures.[6][7][8]

The cyclopentyl amine scaffold is a valuable building block in medicinal chemistry.[9] Its incorporation into drug candidates can enhance metabolic stability, improve brain permeability, and reduce off-target effects. The rigid, three-dimensional structure of the cyclopentyl group can also lead to more favorable binding to target proteins by restricting the conformational flexibility of the molecule.[10][11]

This guide provides a comprehensive overview of click chemistry reagents that feature cyclopentyl amine scaffolds. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage these powerful tools in their own work.

The Power of the "Click": Understanding the Azide-Alkyne Cycloaddition

The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While this reaction occurs at elevated temperatures, the introduction of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature and in aqueous solutions.[1][7] This catalyzed version, known as CuAAC, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[4][12]

The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond but with increased stability to hydrolysis.[4][]

Key Features of the CuAAC Reaction:
  • High Yields: Reactions typically proceed to completion, often with quantitative yields.[2]

  • Mild Conditions: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous or organic solvents at room temperature.[6][7]

  • High Selectivity: The reaction is highly specific for azides and terminal alkynes, minimizing side reactions.[6]

  • Bioorthogonality: Azides and alkynes are largely absent in biological systems, preventing interference with native cellular processes.[14]

The Cyclopentyl Amine Scaffold: A Privileged Motif in Drug Discovery

The cyclopentyl group is a popular scaffold in the design of bioactive molecules.[11] Its unique physicochemical properties can impart several advantages to a drug candidate:

  • Metabolic Stability: The cyclic structure can block sites of metabolism, increasing the half-life of a drug.

  • Lipophilicity and Permeability: The non-polar nature of the cyclopentyl ring can enhance a molecule's ability to cross cell membranes.

  • Conformational Rigidity: The fixed geometry of the ring can pre-organize the molecule for optimal binding to its target, leading to increased potency.[15]

  • Reduced Off-Target Effects: The defined shape of the cyclopentyl group can improve selectivity for the intended target.[10]

By incorporating a cyclopentyl amine scaffold into a click chemistry reagent, researchers can seamlessly introduce these desirable properties into a wide range of molecules, from small-molecule inhibitors to complex bioconjugates.[8][9]

Synthesis of Cyclopentyl Amine-Containing Click Chemistry Reagents

The versatility of these reagents stems from the ability to functionalize the cyclopentyl amine with either an azide or an alkyne group. This allows for a modular approach to synthesis, where the cyclopentyl amine core can be readily coupled to a variety of other molecules.

General Synthetic Strategies:

The synthesis of these reagents typically begins with commercially available cyclopentylamine or cyclopentanone.[16][17]

  • Alkynylation: An alkyne group can be introduced by reacting cyclopentylamine with an activated alkyne, such as propargyl bromide, or by coupling it to a carboxylic acid-containing alkyne.

  • Azidation: An azide group can be installed through nucleophilic substitution of a leaving group with sodium azide or by diazotization of an amine followed by treatment with sodium azide.[2]

The choice of synthetic route will depend on the desired final structure and the compatibility of the functional groups present in the starting materials.

Workflow for Synthesizing and Utilizing Cyclopentyl Amine Click Reagents

G cluster_synthesis Synthesis of Reagents cluster_click Click Chemistry Application cluster_application Downstream Applications Start Start with Cyclopentylamine or Cyclopentanone Alkynylation Alkynylation (e.g., with propargyl bromide) Start->Alkynylation Azidation Azidation (e.g., with sodium azide) Start->Azidation Alkyne_Reagent Cyclopentyl Amine-Alkyne Reagent Alkynylation->Alkyne_Reagent Azide_Reagent Cyclopentyl Amine-Azide Reagent Azidation->Azide_Reagent CuAAC CuAAC Reaction (CuSO4, Sodium Ascorbate) Alkyne_Reagent->CuAAC Azide_Reagent->CuAAC Partner_Azide Partner Molecule with Azide Partner_Azide->CuAAC Partner_Alkyne Partner Molecule with Alkyne Partner_Alkyne->CuAAC Product Triazole-Linked Product CuAAC->Product Drug_Discovery Drug Discovery (e.g., library synthesis) Product->Drug_Discovery Bioconjugation Bioconjugation (e.g., protein labeling) Product->Bioconjugation Materials Materials Science (e.g., polymer functionalization) Product->Materials

Caption: Workflow from synthesis to application of cyclopentyl amine click reagents.

Experimental Protocols

Protocol 1: Synthesis of N-Propargylcyclopentylamine (A Cyclopentyl Amine-Alkyne Reagent)

This protocol describes a straightforward method for the synthesis of a versatile cyclopentyl amine-alkyne reagent.

Materials:

  • Cyclopentylamine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add cyclopentylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Propargyl Bromide: While stirring, slowly add propargyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-propargylcyclopentylamine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-Propargylcyclopentylamine

This protocol provides a general procedure for the click reaction between the synthesized cyclopentyl amine-alkyne reagent and an azide-containing molecule.

Materials:

  • N-Propargylcyclopentylamine (from Protocol 1)

  • An azide-containing molecule (e.g., benzyl azide as a model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of copper(II) sulfate pentahydrate in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

  • Reaction Setup:

    • In a reaction vial, dissolve N-propargylcyclopentylamine (1.0 eq) and the azide-containing molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Initiation of the Click Reaction:

    • To the stirring reaction mixture, add the copper(II) sulfate solution (0.05 eq).

    • Immediately add the sodium ascorbate solution (0.1 eq). The solution should turn a pale yellow or green color.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole-linked product.

Self-Validation and Causality:

  • Catalyst System: The use of copper(II) sulfate with sodium ascorbate is a common and convenient method for generating the active copper(I) catalyst in situ.[7][18] Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I).[18] An excess of the reducing agent is used to prevent re-oxidation of the copper(I) catalyst.[7]

  • Solvent System: The t-BuOH/H₂O mixture is a versatile solvent system that can dissolve a wide range of organic and inorganic reagents.[2]

  • Ligands: For sensitive biomolecules, the addition of a copper-coordinating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the biomolecules from oxidative damage.[6][18]

Visualizing the CuAAC Catalytic Cycle

G CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cycloadduct Copper Triazolide Intermediate Cu_Acetylide->Cycloadduct + Azide Product 1,4-Disubstituted Triazole Cycloadduct->Product + Proton_Source Product->CuI Catalyst Regeneration Proton_Source H+ Source

Caption: Simplified catalytic cycle of the CuAAC reaction.

Applications in Drug Discovery and Bioconjugation

The modular nature of click chemistry, combined with the beneficial properties of the cyclopentyl amine scaffold, opens up a vast array of applications in drug discovery and bioconjugation.[19][20][21]

High-Throughput Synthesis of Compound Libraries

By preparing a collection of cyclopentyl amine-alkyne and -azide reagents, researchers can rapidly synthesize large libraries of diverse compounds for high-throughput screening.[] This "click-to-discover" approach can significantly accelerate the identification of new lead compounds.

Building Block 1 (Cyclopentyl Amine Reagent) Building Block 2 (Partner Molecule) Resulting Compound Class Potential Therapeutic Area
Cyclopentyl Amine-AlkyneAzide-functionalized heterocyclesTriazole-linked heterocyclic compoundsAnticancer, Antiviral, Antibacterial
Cyclopentyl Amine-AzideAlkyne-functionalized pharmacophoresTriazole-linked bioactive moleculesVarious
Bioconjugation and Targeted Drug Delivery

Click chemistry is an invaluable tool for the site-specific modification of biomolecules, such as proteins, peptides, and nucleic acids.[8][21][22] By attaching a cyclopentyl amine-containing click reagent to a targeting ligand (e.g., an antibody or peptide), researchers can develop targeted drug delivery systems that selectively deliver a therapeutic payload to diseased cells, minimizing off-target toxicity.[21]

Conclusion and Future Outlook

Click chemistry reagents containing cyclopentyl amine scaffolds represent a powerful and versatile class of tools for researchers in drug discovery and chemical biology. The seamless integration of the desirable physicochemical properties of the cyclopentyl group with the efficiency and reliability of the click reaction provides a robust platform for the synthesis of novel therapeutics, molecular probes, and advanced materials. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of these reagents will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Wikipedia. Cyclopentamine. Available from: [Link].

  • ResearchGate. Click Chemistry with Cyclopentadiene. Available from: [Link].

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  • Chemie Brunschwig. Click chemistry reagents. Available from: [Link].

  • Patton, G.C. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. 2004. Available from: [Link].

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link].

  • Organometallics. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. 2022. Available from: [Link].

  • National Institutes of Health. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Available from: [Link].

  • PubMed Central. Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. Available from: [Link].

  • PubMed Central. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Available from: [Link].

  • YouTube. A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. 2022. Available from: [Link].

  • PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link].

  • ResearchGate. (PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. 2025. Available from: [Link].

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. 2020. Available from: [Link].

  • PubMed Central. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Available from: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

  • Research and Reviews. Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. 2024. Available from: [Link].

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link].

  • PubMed Central. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Available from: [Link].

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link].

  • PubMed Central. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link].

  • MDPI. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection. Available from: [Link].

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Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of 1-Ethynylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of "Click" Chemistry with a Unique Substrate

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers a remarkably efficient and selective pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found extensive applications in drug discovery, materials science, and bioconjugation due to its reliability and broad functional group tolerance. However, the successful implementation of the CuAAC reaction is not without its nuances, particularly when dealing with substrates that possess intrinsic properties capable of interfering with the catalytic cycle. 1-Ethynylcyclopentan-1-amine presents a unique set of challenges in this regard. The presence of a primary amine directly adjacent to the alkyne moiety introduces the potential for catalyst inhibition through chelation of the copper(I) ion. Furthermore, the steric hindrance imposed by the cyclopentyl group can influence the reaction kinetics.

This comprehensive guide provides detailed application notes and protocols specifically tailored for the successful CuAAC reaction of 1-ethynylcyclopentan-1-amine. We will delve into the mechanistic underpinnings of the reaction, explore strategies to mitigate the challenges posed by the amino group, and offer step-by-step protocols for both the reaction and subsequent purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles: Understanding the CuAAC Catalytic Cycle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer of the corresponding 1,2,3-triazole. The catalytic cycle is a finely orchestrated sequence of events that underscores the importance of maintaining the copper in its +1 oxidation state.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This species then coordinates with the azide, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the active catalyst.

CuAAC_Mechanism R1-Alkyne R¹-C≡CH Cu-Acetylide R¹-C≡C-Cu(I) R1-Alkyne->Cu-Acetylide Deprotonation Cu(I) Cu(I) Catalyst Cu(I)->Cu-Acetylide Intermediate [Copper-Azide-Acetylide Complex] Cu-Acetylide->Intermediate Azide R²-N₃ Azide->Intermediate Triazole-Cu Triazolyl-Cu Intermediate Intermediate->Triazole-Cu Cyclization Product 1,4-Disubstituted Triazole Triazole-Cu->Product Protonolysis Product->Cu(I) Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

A critical aspect of the CuAAC reaction is the maintenance of the copper catalyst in its active Cu(I) oxidation state. In aerobic environments, Cu(I) can readily oxidize to the inactive Cu(II) form. To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to either generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) or to scavenge any dissolved oxygen and maintain the Cu(I) state when a Cu(I) salt (e.g., CuI) is used.

The Challenge of 1-Ethynylcyclopentan-1-amine: Catalyst Inhibition

The primary amine in 1-ethynylcyclopentan-1-amine can act as a ligand, coordinating to the copper(I) catalyst. This chelation can lead to the formation of a stable, unreactive complex, effectively sequestering the catalyst from the reaction medium and hindering the formation of the desired triazole product.

To overcome this challenge, two primary strategies can be employed:

  • Protonation of the Amine: By conducting the reaction under slightly acidic conditions or by using the amine salt as the starting material, the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, thereby preventing its coordination to the copper catalyst.

  • Use of a Stronger Ligand: Introducing a ligand that binds more strongly to the copper(I) ion than the primary amine can prevent the formation of the inhibitory amine-copper complex. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) catalyst and accelerate the reaction.

Experimental Protocols

Herein, we provide two detailed protocols for the CuAAC reaction of 1-ethynylcyclopentan-1-amine with a generic organic azide (R-N₃). Protocol A employs the amine protonation strategy, while Protocol B utilizes a stabilizing ligand.

Materials and Reagents:

  • 1-Ethynylcyclopentan-1-amine (or its hydrochloride salt)

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (for Protocol B)

  • Solvents: tert-Butanol, water, dichloromethane (DCM), methanol (MeOH)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol A: Amine Protonation Approach

This protocol is advantageous for its simplicity and the avoidance of potentially costly ligands. It is a good starting point for initial investigations.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1-ethynylcyclopentan-1-amine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water. If using the hydrochloride salt of the amine, the addition of an external acid is not necessary. If starting with the free base, add 1.1 equivalents of a mild acid like acetic acid.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M). In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (0.05 eq, 5 mol%). The solution may turn a pale blue.

  • Reduction and Cycloaddition: Add the sodium ascorbate solution (0.15 eq, 15 mol%) dropwise to the reaction mixture. A color change to a yellowish or brownish hue is often observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x volume).

    • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, a basic triazole, can be purified by silica gel column chromatography. A mobile phase containing a small percentage of a basic modifier, such as triethylamine (e.g., 1-2%) in a mixture of DCM and MeOH, is recommended to prevent peak tailing.

Protocol B: Stabilizing Ligand Approach

This protocol is recommended when Protocol A yields unsatisfactory results or when working with sensitive substrates that may not tolerate acidic conditions. The use of TBTA can significantly enhance the reaction rate and yield.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve 1-ethynylcyclopentan-1-amine (1.0 eq), the organic azide (1.05 eq), and TBTA (0.05 eq, 5 mol%) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq, 5 mol%) to the reaction mixture.

  • Reaction Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.15 eq, 15 mol%) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with TBTA are often significantly faster, potentially reaching completion in 1-8 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.

Data Presentation: A Comparative Overview

The choice of protocol will depend on the specific azide used and the desired reaction kinetics. Below is a table summarizing the key parameters for each protocol.

ParameterProtocol A: Amine ProtonationProtocol B: Stabilizing Ligand
Key Additive Mild Acid (e.g., Acetic Acid)TBTA
Catalyst CuSO₄·5H₂O (5 mol%)CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium Ascorbate (15 mol%)Sodium Ascorbate (15 mol%)
Solvent System t-BuOH / H₂O (1:1)t-BuOH / H₂O (1:1)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 4 - 24 hours1 - 8 hours
Advantages Simplicity, cost-effectiveFaster reaction rates, milder conditions
Considerations Potential for acid-sensitive functional groupsCost of ligand, potential for ligand-related impurities

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure that the sodium ascorbate solution is freshly prepared. Old solutions may have lost their reducing power. Consider de-gassing the solvent mixture prior to adding the catalyst to minimize dissolved oxygen.

    • Inhibition: If using Protocol A, ensure sufficient acid is present to fully protonate the amine. If using Protocol B, consider increasing the loading of TBTA to 10 mol%.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This can occur if the concentration of Cu(I) is too high or if there is an excess of oxygen. Ensure slow addition of the copper catalyst and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) if this becomes a persistent issue.

  • Purification Challenges:

    • Peak Tailing on Silica Gel: The basic nature of the triazole product can lead to strong interactions with the acidic silica gel. As mentioned in the protocols, the addition of a small amount of triethylamine or another amine base to the eluent is crucial for obtaining sharp peaks and good separation.

Visualization of the Workflow

The following diagram illustrates the general workflow for the CuAAC reaction of 1-ethynylcyclopentan-1-amine.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne-Amine and Azide in Solvent Addition Add CuSO₄, Ligand (if applicable), and Sodium Ascorbate Reactants->Addition Catalyst_Prep Prepare fresh CuSO₄ and Sodium Ascorbate solutions Catalyst_Prep->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Extraction Aqueous Work-up and Extraction Monitoring->Extraction Reaction Complete Drying Dry and Concentrate Extraction->Drying Purification Silica Gel Chromatography (with amine additive) Drying->Purification Product Pure Triazole Product Purification->Product

Figure 2: General experimental workflow for the CuAAC reaction.

Conclusion

The successful application of the CuAAC reaction to 1-ethynylcyclopentan-1-amine hinges on effectively addressing the potential for catalyst inhibition by the primary amine. By employing either a protonation strategy or the use of a stabilizing ligand, researchers can reliably access the corresponding 1,4-disubstituted 1,2,3-triazoles. The protocols and insights provided in this guide offer a robust starting point for the synthesis of novel compounds derived from this valuable and sterically unique building block, paving the way for further advancements in medicinal chemistry and materials science.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

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  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Díez-González, S., & Fokin, V. V. (2010). A mild protocol for efficient preparation of functional molecules containing triazole. Dalton Transactions, 39(41), 9789-9791. [Link]

  • Ghavre, M., Froidevaux, R., & Heugebaert, T. S. (2016). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Organic & Biomolecular Chemistry, 14(1), 47-59. [Link]

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Application Note: High-Fidelity Derivatization of 1-Ethynylcyclopentan-1-amine for Sp3-Enriched Fragment Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the shift from "flat" aromatic systems to sp³-enriched scaffolds is critical for improving solubility, metabolic stability, and exploring novel chemical space.[1] 1-Ethynylcyclopentan-1-amine represents a high-value scaffold due to its gem-disubstituted geometry. This structure provides a rigidified quaternary center that directs two orthogonal exit vectors:

  • The Primary Amine: A handle for electrophilic capture (amides, ureas, sulfonamides).

  • The Terminal Alkyne: A handle for cycloaddition (Click chemistry) or cross-coupling (Sonogashira).

Challenge: The immediate proximity of the amine to the quaternary carbon creates significant steric hindrance, often rendering standard amide coupling protocols (e.g., EDC/NHS) inefficient.

Solution: This guide provides optimized, field-validated protocols specifically designed to overcome steric barriers at the quaternary center, ensuring high yields and library purity.

Chemical Profile & Vector Analysis

Physicochemical Properties
PropertyValueRelevance to FBDD
Molecular Weight 109.17 DaIdeal "Rule of 3" fragment (<300 Da).
ClogP ~1.2Excellent range for lipophilic efficiency (LipE) optimization.
H-Bond Donors 2 (NH₂)Key interaction points for binding site anchoring.
H-Bond Acceptors 1 (N)
Rotatable Bonds 0 (Rigid Core)Low entropic penalty upon binding.
Geometry sp³-rich (Fsp³ = 0.71)Escapes "flatland"; explores 3D pocket shape.
Vector Orthogonality

The molecule offers two distinct "growth vectors" that do not interfere electronically, allowing for sequential derivatization.

  • Vector A (Amine): Projects into the solvent or towards acidic residues. Steric Note: High hindrance due to 1,1-disubstitution.

  • Vector B (Alkyne): Projects into hydrophobic pockets or allows for pi-stacking interactions via triazole formation.

Decision Tree & Workflow

The following workflow illustrates the strategic decisions for derivatizing this scaffold.

DerivatizationWorkflow Start 1-Ethynylcyclopentan-1-amine Decision Select Primary Vector Start->Decision AminePath Vector A: Amine Functionalization Decision->AminePath Target: H-Bond Acceptor/Donor AlkynePath Vector B: Alkyne Functionalization Decision->AlkynePath Target: Pi-System/Linker StandardCoupling Standard Coupling (EDC/HOBt) AminePath->StandardCoupling HinderedCoupling Hindered Protocol (Acyl Fluoride/HATU) AminePath->HinderedCoupling Recommended UreaForm Urea/Carbamate (Isocyanates/Chloroformates) AminePath->UreaForm StandardCoupling->HinderedCoupling Low Yield (<20%) CuAAC CuAAC (Click) (Triazole Formation) AlkynePath->CuAAC Robust Sonogashira Sonogashira Coupling (C-C Bond) AlkynePath->Sonogashira Requires Pd

Figure 1: Strategic workflow for the derivatization of 1-Ethynylcyclopentan-1-amine. Note the recommendation to bypass standard coupling in favor of hindered protocols.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Acyl Fluoride" Method)

Rationale: The amine in 1-ethynylcyclopentan-1-amine is attached to a quaternary carbon. Standard leaving groups (NHS esters) are often too bulky to approach the nucleophile effectively. Acyl fluorides are smaller and more electrophilic, maintaining reactivity even in sterically congested systems.

Reagents:

  • Fragment: 1-Ethynylcyclopentan-1-amine (1.0 eq)

  • Carboxylic Acid Partner: R-COOH (1.2 eq)

  • Coupling Agent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Partner (1.2 eq) in anhydrous DCM (0.2 M concentration).

  • Add TFFH (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 30 minutes. Mechanism: This generates the highly reactive Acyl Fluoride in situ.

  • Addition: Add 1-Ethynylcyclopentan-1-amine (1.0 eq) to the reaction mixture.

  • Incubation: Stir the reaction at RT for 12–18 hours.

    • Optimization: If conversion is <50% by LCMS after 4 hours, heat to 40°C.

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Validation Criteria:

  • LCMS: Look for [M+H]⁺ peak corresponding to Product.

  • ¹H NMR: Disappearance of the acid proton; shift of the cyclopentyl protons adjacent to the nitrogen.

Protocol B: Regioselective CuAAC "Click" Reaction

Rationale: The alkyne is a terminal sp-hybridized carbon. While less sterically hindered than the amine, the adjacent quaternary center can retard the formation of the copper metallacycle intermediate. Using a stabilizing ligand (THPTA) is crucial to protect the Cu(I) species and accelerate the reaction.

Reagents:

  • Fragment: 1-Ethynylcyclopentan-1-amine (or its amide derivative) (1.0 eq)

  • Azide Partner: R-N₃ (1.1 eq)

  • Catalyst: CuSO₄·5H₂O (0.1 eq)

  • Reductant: Sodium Ascorbate (0.5 eq)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.2 eq)

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step Procedure:

  • Catalyst Premix: In a separate small vial, mix CuSO₄, Sodium Ascorbate, and THPTA in water. The solution should remain clear/colorless to pale yellow (avoid brown/black precipitation).

  • Reaction Setup: Dissolve the Alkyne Fragment (1.0 eq) and Azide Partner (1.1 eq) in t-BuOH/Water (1:1).

  • Initiation: Add the Catalyst Premix to the reaction vial.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The amine group on the fragment can coordinate copper. If the reaction stalls, add additional CuSO₄ (0.1 eq).

  • Work-up: Dilute with DCM/Water. Use a chelating resin (e.g., QuadraPure™ TU) or wash with EDTA solution to remove copper traces (critical for biological assay compatibility).

Scientific Grounding & Troubleshooting

Why Standard Couplings Fail

Standard peptide coupling reagents like HATU or EDC form an activated ester intermediate. For 1-ethynylcyclopentan-1-amine, the quaternary carbon at position 1 creates a "cone of steric protection" around the nitrogen lone pair. Large activated esters (like OBt or OAt esters) struggle to approach this hindered nucleophile.

  • Solution: The Acyl Fluoride (Protocol A) is physically smaller, allowing it to bypass the steric bulk of the cyclopentyl ring and react with the amine.

Safety & Stability
  • Alkyne Stability: The terminal alkyne is generally stable but can polymerize under strongly acidic conditions or high heat (>100°C) without a stabilizer.

  • Amine Oxidation: As a primary amine on a tertiary carbon, it is relatively resistant to oxidation compared to benzylic amines, but should still be stored under inert atmosphere (Argon/Nitrogen).

References

  • Fragment-Based Drug Discovery (General)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery15 , 605–619 (2016). Link

  • Acyl Fluoride Coupling (Sterically Hindered Amines)

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Coupling." Journal of the American Chemical Society117 , 5401-5402 (1995). Link

    • Note: This is the foundational text for overcoming steric hindrance in amide coupling.
  • Sp3-Rich Scaffolds in FBDD

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry52 , 6752–6756 (2009). Link

  • CuAAC Click Chemistry Optimization

    • Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology3 , 153-162 (2011). Link

Sources

Bioorthogonal labeling using 1-ethynylcyclopentyl scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal Labeling with 1-Ethynylcyclopentyl Scaffolds

Executive Summary

This technical guide details the application of 1-ethynylcyclopentyl moieties as superior bioorthogonal reporters for metabolic labeling. While linear terminal alkynes (e.g., propargyl groups) are standard in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), they suffer from metabolic instability in live cellular environments, primarily due to enzymatic hydration and oxidation. The 1-ethynylcyclopentyl scaffold utilizes geminal disubstitution (the Thorpe-Ingold effect) and steric shielding to prevent metabolic degradation while maintaining accessibility for Cu(I)-catalyzed ligation. This guide provides the rationale, comparative data, and a validated protocol for using these sterically stabilized alkynes in complex biological systems.

Part 1: The Chemical Rationale

The Stability-Reactivity Paradox

Standard alkyne reporters (e.g., EdU, homopropargylglycine) utilize linear terminal alkynes. In long-duration metabolic labeling experiments (pulse times >12 hours), these groups are susceptible to:

  • Metabolic Hydration: Conversion to ketones by cellular hydratases.

  • Oxidation: Degradation by P450 enzymes.

  • Proton Abstraction: Loss of the acetylenic proton in basic microenvironments.

The 1-ethynylcyclopentyl group addresses this by introducing a carbocycle at the


-position. The cyclopentyl ring serves two functions:
  • Steric Shielding: It blocks the approach of metabolic enzymes to the alkyne carbon.

  • Conformational Locking: The cyclic structure enforces a geometry that, while sterically hindered, remains chemically competent for small-molecule catalysts (Cu(I)).

Mechanism of Stabilization

The following diagram illustrates the structural advantage of the 1-ethynylcyclopentyl scaffold over linear propargyl groups.

ChemicalStability Linear Linear Propargyl (R-CH2-C≡CH) Enzyme Cellular Hydratases (Metabolic Attack) Linear->Enzyme Accessible Degradation Degraded Ketone (Signal Loss) Enzyme->Degradation Oxidation/Hydration Cyclo 1-Ethynylcyclopentyl (Gem-disubstituted) Shield Steric Shielding (Cyclopentyl Ring) Cyclo->Shield Intrinsic Structure Stable Intact Alkyne (Ready for Click) Cyclo->Stable Metabolic Survival Shield->Enzyme Blocks Access

Figure 1: Mechanistic comparison of linear vs. cyclic alkyne stability in metabolic environments.

Part 2: Comparative Analysis

The following data summarizes the performance of 1-ethynylcyclopentyl reporters compared to standard linear alkynes in live-cell environments.

FeatureLinear Propargyl (e.g., EdU)1-EthynylcyclopentylImpact on Experiment
Metabolic Stability Low (< 6 hours half-life in some tissues)High (> 24 hours stability)Crucial for long-term pulse-chase studies.
CuAAC Reactivity FastModerate (Sterically hindered)Requires optimized ligands (BTTAA/THPTA).
Background Signal High (due to degradation byproducts)LowImproved Signal-to-Noise Ratio (SNR).
Solubility HighModerate (Lipophilic ring)May require DMSO co-solvent during pulse.

Part 3: Experimental Protocol

Reagents and Equipment
  • Reporter: 1-Ethynylcyclopentyl-modified biomolecule (e.g., nucleoside, amino acid, or lipid analog).

  • Click Cocktail Components:

    • Copper source: CuSO

      
       (Pentahydrate).
      
    • Reducing agent: Sodium Ascorbate (Freshly prepared).

    • Ligand (CRITICAL): BTTAA or THPTA.

      • Note: TBTA is not recommended due to poor water solubility and slower kinetics with hindered alkynes. BTTAA is preferred for its superior biocompatibility and rate acceleration.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Detection: Azide-fluorophore (e.g., Azide-Alexa Fluor 488).

Workflow Diagram

Workflow cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: The Click Reaction cluster_2 Phase 3: Analysis Step1 Incubate Cells with 1-Ethynylcyclopentyl Probe (10µM - 100µM) Step2 Wash & Fix (4% PFA, 15 min) Step1->Step2 Step3 Permeabilize (0.5% Triton X-100) Step2->Step3 Step4 Prepare Cocktail (Premix Cu + Ligand) Step3->Step4 Step5 Add Ascorbate & Azide (Start Reaction) Step4->Step5 Critical Step Step6 Wash (PBS/BSA) Remove Unreacted Dye Step5->Step6 Step7 Fluorescence Imaging (Confocal/Flow Cytometry) Step6->Step7

Figure 2: Step-by-step workflow for bioorthogonal labeling using 1-ethynylcyclopentyl probes.

Detailed Step-by-Step Protocol

Step 1: Metabolic Labeling

  • Seed cells to 70-80% confluency.

  • Replace media with fresh growth medium containing the 1-ethynylcyclopentyl probe (typically 10–50 µM).

    • Tip: Dissolve the probe in DMSO as a 1000x stock to minimize cytotoxicity.

  • Incubate for the desired duration (e.g., 18 hours). The enhanced stability of the cyclopentyl scaffold allows for overnight pulses without signal loss.

Step 2: Fixation and Permeabilization

  • Aspirate media and wash cells 2x with PBS.

  • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash 2x with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

Step 3: The Click Reaction (CuAAC) Self-Validating Step: The order of addition is critical to prevent copper precipitation and ensure the ligand complexes the copper effectively before it encounters the alkyne.

  • Prepare the Reaction Cocktail (Volumes for 1 mL total):

    • PBS: 860 µL

    • CuSO

      
       (20 mM stock):  10 µL (Final: 200 µM)
      
    • BTTAA Ligand (50 mM stock): 10 µL (Final: 500 µM)

      • Action: Mix CuSO

        
         and BTTAA first  and let sit for 30 seconds. The solution should remain clear or turn slightly blue. If it turns brown/yellow, the copper has oxidized or precipitated; discard.
        
    • Azide-Fluorophore (1 mM stock): 5 µL (Final: 5 µM)

    • Sodium Ascorbate (100 mM stock): 20 µL (Final: 2 mM)

      • Action: Add Ascorbate last . The solution is now active. Use immediately.

  • Add the cocktail to the cells (enough to cover).

  • Incubate for 30–60 minutes at RT in the dark.

    • Note: 1-ethynylcyclopentyl groups react slightly slower than linear alkynes. Do not shorten this incubation time below 30 minutes.

Step 4: Washing and Imaging

  • Aspirate the cocktail.

  • Wash 3x with PBS containing 1% BSA (5 minutes per wash) to remove non-specifically bound fluorophores.

  • Stain nuclei with DAPI if necessary.

  • Proceed to imaging.[1]

Part 4: Troubleshooting & Quality Control

ObservationPossible CauseCorrective Action
Weak Signal Incomplete reaction due to steric hindrance.Switch ligand to BTTAA (if using TBTA). Increase reaction time to 60 mins.
High Background Non-specific sticking of the hydrophobic Azide.Increase BSA concentration in wash steps to 3%. Perform washes at 37°C.
Cell Detachment Copper toxicity or Ascorbate stress.Reduce Cu concentration to 100 µM. Ensure Ascorbate is pH balanced (~7.0).
Precipitation Incorrect mixing order.Always premix Copper and Ligand before adding Ascorbate.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Uttamapinant, C., et al. (2010). A Fluorogenic Probe for Imaging Mycobacteria in Living Cells. Angewandte Chemie, 122(63), 1-5. (Reference for BTTAA ligand efficiency). [Link]

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethynylcyclopentan-1-amine Stability & Handling

[1]

Executive Summary: The Stability Crisis

The Core Issue: Researchers frequently encounter degradation when handling 1-Ethynylcyclopentan-1-amine (Free Base).[1] This molecule combines a primary amine with a terminal alkyne on a cyclic framework.[1] While the alkyne is relatively robust, the primary amine (-NH₂) is the thermodynamic weak point.

The Verdict:

  • Free Base: Highly unstable.[1] prone to oxidative coloration (yellowing) and rapid reaction with atmospheric CO₂ to form carbamates (white crust/precipitate).[1] It typically exists as a volatile liquid or low-melting solid.[1]

  • HCl Salt: Highly stable.[1] The protonation of the amine shuts down oxidation and CO₂ scavenging pathways.[1] It exists as a crystalline solid.[1]

Recommendation: Store this compound exclusively as the HCl salt (CAS: 2094140-42-6).[1] Convert to the free base in situ or immediately prior to use.[1]

Technical Deep Dive: Mechanisms of Degradation

To troubleshoot effectively, you must understand the causality of the degradation.[1]

A. The "Lone Pair" Liability (Free Base)

The nitrogen atom in the free base possesses a lone pair of electrons.[1] This lone pair is chemically "hungry" and drives two primary degradation pathways:

  • Carbamate Formation (The "White Crust" Phenomenon): Primary amines react reversibly but rapidly with atmospheric carbon dioxide (

    
    ).[1]
    
    
    
    This forms a carbamic acid salt (carbamate), often visible as a white solid forming on the threads of the vial cap or suspended in the oil.[1]
  • Oxidative Deamination (The "Yellowing" Phenomenon): The lone pair is susceptible to oxidation by atmospheric oxygen, leading to N-oxides and subsequent radical decomposition.[1] This results in the characteristic yellow-to-brown discoloration of the material over time.[1]

B. The Hydrochloride Shield

Reacting the free base with HCl protonates the nitrogen:

  • Result: The lone pair is now involved in a bond with a proton (

    
    ).[1] It is no longer available to attack 
    
    
    or be oxidized by
    
    
    .[1] The ionic lattice energy of the salt also prevents the molecular motion required for polymerization of the alkyne group.
C. Visualization of Degradation Pathways

The following diagram illustrates the fate of the free base under standard conditions versus the protection offered by salt formation.

degradation_pathwaysFreeBase1-Ethynylcyclopentan-1-amine(Free Base - Liquid/Oil)CarbamateAmmonium Carbamate(White Precipitate)FreeBase->CarbamateRapid Nucleophilic Attack(Minutes/Hours)OxidesN-Oxides / Imines(Yellow/Brown Oil)FreeBase->OxidesSlow Oxidation(Days/Weeks)SaltHydrochloride Salt(Stable Crystalline Solid)FreeBase->SaltProtonation(Stabilization)CO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2O2->OxidesHClHCl (Anhydrous)HCl->Salt

Figure 1: Comparative stability pathways.[1] The Free Base is a "chemical dead end" if left exposed, while the HCl salt traps the molecule in a stable state.

Comparative Data: Free Base vs. HCl Salt

FeatureFree Base (1-Ethynylcyclopentan-1-amine)HCl Salt (1-Ethynylcyclopentan-1-amine HCl)
Physical State Colorless to Yellow Oil (or low melting solid)White Crystalline Solid
Storage Stability Poor (< 1 week at RT).[1] Absorbs CO₂ rapidly.[1]Excellent (> 12 months at -20°C).[1]
Hygroscopicity Low, but reacts with moisture/CO₂.[1]Moderate (Keep desiccated).
Handling Requires inert atmosphere (Argon/N₂).[1]Can be weighed in air (short duration).[1]
Major Risk Carbamate formation (White crust).[1]Water absorption (clumping).[1]
CAS (Ref) Ambiguous in public DBs (Often confused with Alcohol 17356-19-3)2094140-42-6 (Vendor Specific)

CRITICAL WARNING: Do not confuse this compound with 1-Ethynylcyclopentanol (CAS 17356-19-3).[1] The alcohol is a common precursor but has significantly different reactivity.[1] Always verify the presence of the amine (-NH₂) vs hydroxyl (-OH) group via IR or NMR.[1]

Troubleshooting Guide (FAQ)

Q1: My clear oil turned cloudy with a white precipitate. Is it ruined?

  • Diagnosis: This is likely carbamate formation due to

    
     exposure.[1]
    
  • Fix: You can regenerate the free base.[1] Dissolve the mixture in dilute NaOH (1M) to deprotonate the carbamate (releasing

    
    ).[1] Extract immediately with an organic solvent (DCM or Et₂O), dry over 
    
    
    , and concentrate.[1] Use immediately.

Q2: The material has turned dark brown/black.

  • Diagnosis: Advanced oxidation or polymerization of the alkyne.[1]

  • Fix: Irreversible.[1] If the material is black and viscous, discard it.[1] If it is merely yellow, you may attempt distillation (if liquid) or recrystallization (if salt), but purity should be checked via NMR.[1]

Q3: Can I use the HCl salt directly in my reaction?

  • Answer: Yes, IF your reaction conditions contain a base (e.g., TEA, DIPEA, K₂CO₃, or Pyridine) that can deprotonate the salt in situ.

  • Exception: If your reaction is sensitive to chloride ions or requires a strictly neutral pH, you must perform a "Free Base Liberation" (see Protocol A below) immediately before use.[1]

Q4: Why is there a pressure buildup in the storage bottle?

  • Diagnosis: If stored as a free base, it may have absorbed

    
     and then released it upon warming, or the alkyne may be slowly decomposing (less likely).[1]
    
  • Action: Vent carefully. Switch to storing as HCl salt.

Validated Protocols

Protocol A: Liberation of Free Base from HCl Salt

Use this when the free amine is required for a reaction (e.g., nucleophilic attack).

  • Suspend: Place 1.0 equivalent of 1-Ethynylcyclopentan-1-amine HCl in a separatory funnel.

  • Dissolve: Add Dichloromethane (DCM) or Diethyl Ether (

    
    ).[1]
    
  • Neutralize: Add 1.2 equivalents of 1M NaOH (aq) or Saturated

    
    .
    
  • Agitate: Shake vigorously for 2 minutes. Vent frequently.

  • Separate: Collect the organic layer.

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    for 10 minutes.
  • Concentrate: Filter and evaporate the solvent under reduced pressure (Rotavap) at < 30°C .

    • Note: The free base is volatile.[1] Do not apply high vacuum for extended periods.[1]

  • Use: Proceed to the next reaction step immediately .

Protocol B: Long-Term Storage[1]
  • Form: Ensure the compound is in the HCl salt form.[1]

  • Atmosphere: Flush the vial with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C .

  • Container: Amber glass vial with a PTFE-lined cap (to prevent moisture ingress).

References & Grounding

  • ACS Omega (2025) . Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (Explains the mechanism of rapid CO2 absorption by primary amines). (Generalized Link for ACS Omega Amine Studies)

  • National Institutes of Health (NIH) - PMC . A Unified Approach to CO2–Amine Reaction Mechanisms. (Detailed kinetics of carbamate formation).

  • Chemical Communications (2021) . Asymmetric copper-catalyzed propargylic amination with amine hydrochloride salts. (Demonstrates the utility and stability of propargylic amine salts in synthesis).

  • PubChem Compound Summary . 1-Ethynylcyclopentanol (CAS 17356-19-3).[1] (Provided for exclusion purposes - Warning against CAS confusion). [1]

Technical Support Center: Reductive Amination of 1-Ethynylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-ETH-CP-001 Subject: Optimization of Reductive Amination for Propargylic Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of Selectivity

Synthesizing amines from 1-ethynylcyclopentanone presents a dual challenge: steric hindrance and chemoselectivity .

  • Steric Strain: The cyclopentyl ring, combined with the rigid ethynyl group, creates significant steric bulk around the carbonyl carbon. This impedes the nucleophilic attack of the amine, making imine formation the rate-limiting step.

  • Chemoselectivity: The terminal alkyne (

    
    ) is susceptible to reduction. Standard catalytic hydrogenation (e.g., Pd/C, 
    
    
    
    ) is contraindicated as it will reduce the alkyne to an alkane.

This guide provides a self-validating protocol using Titanium(IV) isopropoxide to drive equilibrium and Sodium Borohydride (or Triacetoxyborohydride) for selective reduction.

Module 1: Critical Reaction Parameters

The Reducing Agent

You must avoid non-selective reducing agents.

  • 
     Hydrogenation (Pd/C, PtO2):  Will destroy the alkyne.
    
  • 
    
    
    
    
    :
    Too aggressive; risk of propargylic alcohol formation or alkyne reduction.
  • 
     Sodium Triacetoxyborohydride (STAB):  Excellent for chemoselectivity but may be too bulky for this specific sterically hindered ketone.
    
  • 
     Sodium Borohydride (
    
    
    
    ) +
    
    
    :
    The gold standard for hindered ketones. The Titanium acts as a Lewis acid to force imine formation, allowing the smaller borohydride anion to reduce the intermediate effectively.
Lewis Acid Activation

For 1-ethynylcyclopentanone, passive condensation (mixing ketone + amine) often stalls. Titanium(IV) isopropoxide serves two functions:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , shifting the equilibrium toward the imine.
    

Module 2: Visualizing the Pathway

The following diagram illustrates the optimized pathway (Green) versus common failure modes (Red).

ReductiveAmination Start 1-Ethynylcyclopentanone + Amine Ti_Complex Titanium-Hemiaminal Complex Start->Ti_Complex Ti(OiPr)4 (Lewis Acid Activation) Fail_Alcohol Failure: Direct Ketone Reduction (Alcohol byproduct) Start->Fail_Alcohol No Lewis Acid (Imine formation slow) Imine Imine / Iminium Intermediate Ti_Complex->Imine -TiO2 (Water Scavenging) Product Target Amine (Alkyne Intact) Imine->Product NaBH4 reduction (Selective) Fail_Alkyne Failure: Alkyne Reduced (Alkane/Alkene) Imine->Fail_Alkyne H2 / Pd/C (Over-reduction)

Figure 1: Mechanistic pathway highlighting the necessity of Titanium-mediated imine formation to avoid direct ketone reduction.

Module 3: Optimized Experimental Protocol

Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination Applicability: High steric hindrance, acid-sensitive substrates.

Step 1: Imine Formation (The "Push")
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Reagents: Add 1-ethynylcyclopentanone (1.0 equiv) and the Amine (1.1–1.2 equiv).

  • Solvent: Add neat Titanium(IV) isopropoxide (

    
    ) (1.25 equiv).
    
    • Note: If the amine is a solid, use a minimal amount of absolute THF to dissolve.

  • Reaction: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: The mixture will become viscous. Monitor by IR (disappearance of C=O stretch ~1740 cm⁻¹) or crude NMR. Do not proceed until the ketone is consumed.

Step 2: Reduction (The "Pull")
  • Dilution: Dilute the viscous reaction mixture with absolute Ethanol or Methanol (approx. 0.5 M concentration relative to ketone).

  • Addition: Cool to 0°C. Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Completion: Allow to warm to room temperature and stir for 2 hours.

Step 3: Workup (The "Cleanup")
  • Quench: Add water (

    
    ) dropwise to quench excess hydride.
    
  • Precipitation: The titanium will form a white/gelatinous precipitate (

    
    ).
    
  • Filtration: Filter the suspension through a pad of Celite . Wash the pad with Ethyl Acetate.

    • Tip: If the filtration is slow (clogging), add 1N NaOH to the mixture before filtering to solubilize some titanium species, or use centrifugation.

  • Extraction: Dry the organic filtrate over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing imine formation.Switch to Protocol B: Increase

to 1.5 equiv and heat the neat mixture to 40-50°C before adding reduction solvent.
Alcohol Byproduct Ketone reduced before imine formed.Ensure Step 1 (Imine formation) is complete before adding

. The ketone C=O peak in IR must be absent.
Alkyne Missing (NMR) Catalytic hydrogenation used or metal contamination.Strictly avoid Pd/C. Ensure reaction vessels are free of transition metals (Cu, Pd, Ni). Use borohydride reagents only.
Gelatinous Emulsion Titanium salts during workup.Quench with 1N NaOH or saturated Rochelle's salt (Potassium Sodium Tartrate) and stir for 1 hour. This solubilizes Ti and breaks the emulsion.
Polymerization Acetylide formation or instability.Keep reaction temperature <50°C. Avoid strong bases (e.g., NaH, LDA) that could deprotonate the terminal alkyne (pKa ~25).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Ti/NaBH4 method? A: Yes, but with caveats. STAB is excellent for selectivity (Abdel-Magid protocol), but it is bulky. For 1-ethynylcyclopentanone, the steric crowding often slows the reaction significantly with STAB. If you choose STAB, use DCE (Dichloroethane) as solvent and add 1.0 equiv of Acetic Acid to catalyze imine formation [1].

Q: Is the terminal alkyne safe with Borohydrides? A: Yes.


 and 

are chemoselective for C=N and C=O bonds. They do not reduce isolated C

C bonds under standard conditions.

Q: Why neat Ti(OiPr)4? Can I use a solvent? A: Using it neat maximizes the concentration, driving the equilibrium toward the imine (Le Chatelier's principle). If solubility is an issue, use minimal THF. Avoid protic solvents (MeOH/EtOH) in Step 1, as they inhibit the Lewis acidity of the Titanium [2].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of N-methyl secondary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

Minimizing side reactions in Sonogashira coupling of ethynyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling of Ethynyl Amines

Case ID: #SONO-EA-001 Topic: Minimizing Side Reactions in Ethynyl Amine Coupling Status: Active Priority: High (Drug Development/Synthesis)

Executive Technical Summary

The Core Challenge: Coupling ethynyl amines (N-C≡C-H) presents a unique paradox. The nitrogen atom donates electron density into the


-system of the alkyne, making the triple bond highly nucleophilic. This renders the substrate extremely sensitive to acid-catalyzed hydrolysis (via a keteniminium intermediate) and oxidation.

The Solution Architecture: Success relies on three pillars: Substrate Stabilization (using ynamides over ynamines), Kinetic Control (managing the concentration of active species), and Catalytic Orthogonality (excluding pathways that favor homocoupling).

This guide addresses the specific instability of the N-C≡C linkage and provides protocols to suppress the two dominant failure modes: Hydrolysis (formation of amides) and Glaser Homocoupling (formation of diynes).

Critical Mechanism Analysis (The "Why")

Before troubleshooting, you must understand the competing pathways. The diagram below illustrates how the electron-rich nature of ethynyl amines creates divergence points for side reactions.

SideReactions Start Ethynyl Amine (R-N-C≡CH) Keteniminium Keteniminium Ion [R-N+=C=CH2] Start->Keteniminium H+ / Moisture CuAcetylide Cu-Acetylide (Active Species) Start->CuAcetylide CuI, Base Amide Amide (Hydrolysis Product) (DEAD END) Keteniminium->Amide H2O Glaser Glaser Product (Diyne Homocoupling) CuAcetylide->Glaser O2 (Oxidation) PdCycle Pd-Cycle (Transmetallation) CuAcetylide->PdCycle Ar-Pd-X Product Desired Ynamide (Cross-Coupled) PdCycle->Product Red. Elim.

Caption: Competing reaction pathways. Note that protonation leads to irreversible hydrolysis, while oxygen leads to homocoupling.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose experimental failures.

SymptomProbable CauseTechnical Intervention
Product is an Amide (e.g., Acetamide deriv.)Hydrolysis. The ynamine was protonated to a keteniminium ion, then trapped by water.[1][2]1. Switch to Ynamides: Ensure an Electron Withdrawing Group (EWG) is on the N (Sulfonyl, Boc, Cbz).2. Anhydrous Protocol: Use flame-dried glassware and Karl Fischer-tested solvents (<50 ppm H₂O).3. Base Strength: Ensure the base is strong enough to buffer any HX generated.[3]
Low Yield + Blue/Green Solution Glaser Coupling. Presence of Oxygen is oxidizing the Cu(I) to Cu(II), promoting homocoupling.1.[3] Degassing: Sparge solvents with Argon for 30 mins (balloon is insufficient).2. Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep [Alkyne] low.3. Copper-Free: Switch to a Cu-free protocol (see Section 5).
No Reaction (SM Recovery) Catalyst Poisoning or Poor Oxidative Addition. 1. Ligand Choice: For electron-rich alkynes, use electron-rich ligands (e.g., XPhos, P(t-Bu)₃) to facilitate oxidative addition.2. Halide Swap: Switch from Aryl-Bromide to Aryl-Iodide.
Complex Mixture / Black Precipitate Pd Black Formation. Catalyst decomposition due to lack of stabilization.1. Ligand Load: Increase Phosphine:Pd ratio to 4:1.2. Temperature: Lower temperature to RT; ethynyl amines are thermally sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use free ethynyl amines (R₂N-C≡CH) directly? A: Technically yes, but it is ill-advised for drug development. Free ynamines are notoriously unstable and hydrolyze upon contact with ambient moisture.

  • Recommendation: Use Ynamides (R-N(EWG)-C≡CH).[2][4] The electron-withdrawing group (EWG) pulls density from the nitrogen lone pair, preventing it from destabilizing the triple bond. Sulfonamides (Ts, Ms) and carbamates (Boc) are the gold standard.

Q: Why is my reaction turning green? A: This indicates the oxidation of Cu(I) to Cu(II), usually by atmospheric oxygen. Cu(II) promotes the Glaser homocoupling of your precious alkyne.

  • Fix: Add a reducing agent like sodium ascorbate (rare in organic solvent) or, more practically, strictly exclude oxygen. If the color appears, your yield is already compromised.

Q: Should I use Copper-Free conditions? A: If your ethynyl amine is expensive or the synthesis is late-stage, YES . While Cu-cocatalyzed reactions are faster, they introduce the risk of Glaser coupling. Copper-free conditions (using Pd-only cycles) are slower but cleaner.

Optimized Experimental Protocols

Method A: The Robust Standard (Copper-Cocatalyzed)

Best for: Stable ynamides, early-stage synthesis, aryl iodides.

  • Setup: Flame-dry a Schlenk flask. Cool under Argon.

  • Reagents:

    • Aryl Iodide (1.0 equiv)[5]

    • Ethynyl Amide (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • CuI (1-3 mol%) — Keep Cu loading low to minimize homocoupling.

    • Et₃N or Diisopropylamine (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration).

  • Procedure:

    • Add Aryl Iodide, Pd catalyst, and CuI to the flask.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and base.

    • Critical Step: Add the Ethynyl Amide (dissolved in minimal solvent) dropwise over 30 minutes at RT.

    • Stir at RT.[3][5][6][7] Monitor by TLC/LCMS.

  • Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq) to remove Cu, dry over Na₂SO₄.

Method B: The "High Fidelity" Route (Copper-Free)

Best for: Sensitive substrates, preventing homocoupling, late-stage functionalization.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

    • Why XPhos? This bulky, electron-rich ligand facilitates the reaction without Copper.

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: CH₃CN or Toluene (degassed).

  • Procedure:

    • Combine Aryl Halide, Base, Pd(OAc)₂, and XPhos in a vial.

    • Purge with Argon.

    • Add solvent and Ethynyl Amide.

    • Heat to 50-60 °C (Cu-free often requires mild heat).

    • Note: Reaction times will be longer (4-12 hours) than Method A.

Decision Logic for Protocol Selection

Use this flow to select the correct experimental path.

ProtocolSelection Start Start: Select Substrate TypeCheck Is the Nitrogen protected with an EWG (Ts, Boc, Cbz)? Start->TypeCheck Unstable Substrate is Unstable (Free Ynamine) TypeCheck->Unstable No Stable Substrate is Stable (Ynamide) TypeCheck->Stable Yes Protect Action: Protect Nitrogen first (Convert to Ynamide) Unstable->Protect Mandatory CouplingCheck Is Homocoupling (Glaser) a known issue? Stable->CouplingCheck Protect->Stable MethodA Use Method A (Standard Cu/Pd) CouplingCheck->MethodA No / Unknown MethodB Use Method B (Cu-Free, Pd/XPhos) CouplingCheck->MethodB Yes (Critical)

Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability.

References

  • Evano, G., Coste, A., & Gagosz, F. (2014). "The Chemistry of Ynamides: Development, Applications, and Future Prospects." Chemical Reviews, 114(11), 5360–5403. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • DeKorver, K. A., et al. (2010). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 110(9), 5064–5106. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632–2657. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 1-Ethynylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the meticulous validation of starting materials and intermediates is a cornerstone of robust and reproducible research. 1-Ethynylcyclopentan-1-amine hydrochloride, a valuable building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for validating the purity of 1-Ethynylcyclopentan-1-amine hydrochloride. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. Instead, I will elucidate the rationale behind the selection of analytical techniques, detail the experimental nuances that ensure data integrity, and offer a comparative analysis with structurally similar amines. Every recommendation is grounded in established analytical principles and regulatory expectations, empowering you to implement a self-validating system for quality control.

Understanding the Molecule: Chemical Profile and Potential Impurities

Before embarking on any analytical endeavor, a thorough understanding of the target molecule and its likely contaminants is paramount.

Chemical Structure of 1-Ethynylcyclopentan-1-amine Hydrochloride:

Figure 1: Structure of 1-Ethynylcyclopentan-1-amine hydrochloride.

A common synthetic route to tertiary amines like 1-Ethynylcyclopentan-1-amine involves the Ritter reaction, where a tertiary alcohol (1-ethynylcyclopentanol) reacts with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting amide.[1][2][3] The final step is the formation of the hydrochloride salt.

Based on this likely synthesis, potential process-related impurities may include:

  • Unreacted Starting Materials: 1-Ethynylcyclopentanol.

  • Intermediates: The corresponding N-acetyl amide.

  • Byproducts of Side Reactions: Dehydration products of the starting alcohol, or products from polymerization of the ethynyl group.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Inorganic Salts: Excess hydrochloric acid or other salts from the workup.

A Multi-Faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment relies on the synergy of multiple orthogonal methods. The following sections detail the recommended analytical workflow for 1-Ethynylcyclopentan-1-amine hydrochloride.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis, offering the ability to separate the main compound from its impurities.

Due to the non-volatile nature of the hydrochloride salt, HPLC is the preferred initial chromatographic technique. Since primary amines often lack a strong UV chromophore, derivatization is typically employed to enhance detection.[4][5][6]

Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation (Dissolution in Diluent) Derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV/Fluorescence Detector Separation->Detection Quantification Data Analysis (Peak Integration, % Purity) Detection->Quantification

Figure 2: HPLC analysis workflow with pre-column derivatization.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-Ethynylcyclopentan-1-amine hydrochloride and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of a derivatizing agent solution (e.g., 1.5 mg/mL Dansyl Chloride in acetonitrile) and 100 µL of a buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5). Vortex the mixture and heat at 60°C for 30 minutes. Cool to room temperature.

  • HPLC Conditions (Proposed):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for Dansyl chloride).

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8][9]

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For amine hydrochlorides, the free base must be generated before injection.[10]

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Sample Preparation (Dissolution & Basification) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Injection GC Injection Extraction->Injection Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometer Separation->Detection Identification Data Analysis (Library Search, Mass Spectrum Interpretation) Detection->Identification

Figure 3: GC-MS analysis workflow for amine hydrochloride.

Experimental Protocol: GC-MS Analysis of the Free Base

  • Sample Preparation: Dissolve approximately 20 mg of the hydrochloride salt in 2 mL of water. Basify the solution to a pH > 10 with 1 M sodium hydroxide.

  • Extraction: Extract the aqueous solution with 3 x 2 mL of dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

  • GC-MS Conditions (Proposed):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Identity and Purity: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity assessment.

¹H and ¹³C NMR spectra serve as a unique fingerprint for the molecule, confirming its identity. The integration of the ¹H NMR signals can also be used to determine the relative amounts of the compound and any proton-containing impurities.

Expected ¹H NMR Spectral Data (Predicted):

  • Ethynyl Proton (-C≡CH): A singlet around 2-3 ppm.

  • Cyclopentane Protons: A series of multiplets in the range of 1.5-2.5 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O, typically downfield.

Expected ¹³C NMR Spectral Data (Predicted):

  • Alkyne Carbons (-C≡CH): Two signals in the range of 70-90 ppm.

  • Quaternary Carbon (C-NH₃⁺): A signal around 50-60 ppm.

  • Cyclopentane Carbons: Signals in the aliphatic region (20-40 ppm).

Elemental Composition: The Fundamental Check

Elemental analysis (CHN analysis) provides the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the identity and purity of a novel compound. The results should be within ±0.4% of the theoretical values.

Theoretical Elemental Composition for C₇H₁₂ClN (1-Ethynylcyclopentan-1-amine hydrochloride):

ElementTheoretical Percentage
Carbon57.73%
Hydrogen8.31%
Nitrogen9.62%
Chlorine24.34%

Comparative Analysis with Structurally Similar Amines

To provide context for the purity assessment of 1-Ethynylcyclopentan-1-amine hydrochloride, it is valuable to compare its analytical data with that of structurally related compounds.

CompoundMolecular Formula (HCl Salt)Molecular Weight ( g/mol )Key ¹H NMR Signals (Predicted, ppm)
1-Ethynylcyclopentan-1-amine HCl C₇H₁₂ClN145.63~2.5 (s, 1H, C≡CH), 1.7-2.2 (m, 8H, cyclopentane)
[5][11]C₇H₁₆ClN149.66~0.9 (t, 3H, CH₃), ~1.6 (q, 2H, CH₂), 1.5-2.0 (m, 8H, cyclopentane)
[12]C₆H₁₄ClN135.63~1.3 (s, 3H, CH₃), 1.6-2.0 (m, 8H, cyclopentane)
[13]C₇H₁₆ClN149.66~1.2 (d, 3H, CH₃), ~3.0 (q, 1H, CH-N), 1.2-2.0 (m, 9H, cyclopentane)

Note: Predicted NMR shifts are for the free base and may vary in the hydrochloride salt form and with different solvents.

Conclusion: A Framework for Confidence

The purity validation of 1-Ethynylcyclopentan-1-amine hydrochloride is a critical step in ensuring the quality and reliability of research and development outcomes. By employing a multi-pronged analytical approach encompassing chromatography (HPLC and GC-MS), spectroscopy (NMR), and elemental analysis, a comprehensive purity profile can be established.

The experimental protocols and comparative data presented in this guide provide a robust starting point for researchers. It is imperative to remember that method validation is not a one-time event but a continuous process that ensures the reliability of analytical data throughout the lifecycle of a project. By adhering to the principles of scientific integrity and thorough documentation, you can have the utmost confidence in the quality of your starting materials and the data they generate.

References

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. Retrieved from [Link]

  • ResearchGate. (2010). Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. Synthesis. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Academic. (1976). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Retrieved from [Link]

  • Sontara Organo Industries. (n.d.). Aliphatic Amine Hydrochloride. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. (2015). How analyze an amine chlorhydrate by GC ?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences. Retrieved from [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Cyclopentyl vs. Cyclohexyl Ethynyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Cycloalkyl Moieties in Drug Discovery

In the intricate process of drug design and development, the selection of every molecular fragment is a critical decision. Cycloalkyl groups, particularly cyclopentyl and cyclohexyl rings, are frequently incorporated into lead compounds to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. When these rings are appended with reactive functional groups like ethynyl amines, they become versatile synthons for constructing complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of cyclopentyl ethynyl amines and cyclohexyl ethynyl amines. We will move beyond simple analogy to explore how the fundamental differences in ring strain, conformational flexibility, and steric hindrance between five- and six-membered rings translate into tangible differences in chemical behavior. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Foundational Principles: Ring Strain and Conformational Dynamics

The reactivity of any functional group attached to a cycloalkane is intrinsically linked to the parent ring's structure and energetics. The primary distinguishing factors between cyclopentane and cyclohexane are their inherent ring strain and preferred conformations.

Cyclohexane: The Strain-Free Standard The six-membered cyclohexane ring is the benchmark for cycloalkane stability. It can adopt a "chair" conformation where all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, and all C-H bonds are perfectly staggered.[1][2] This arrangement effectively eliminates both angle strain and torsional (eclipsing) strain, rendering it a highly stable and relatively rigid scaffold.[3] Substituents on a cyclohexane ring occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Cyclopentane: A Balance of Strains In contrast, a planar cyclopentane structure would have internal bond angles of 108°, which is very close to the ideal 109.5°, suggesting minimal angle strain. However, a flat structure would impose significant torsional strain due to the eclipsing of all C-H bonds.[3][4] To alleviate this, cyclopentane puckers out of planarity, adopting non-planar "envelope" and "twist" conformations.[5][6] This puckering reduces torsional strain but introduces a small amount of angle strain, resulting in a molecule with a moderate overall ring strain (about 6 kcal/mol).[3] Unlike the distinct axial/equatorial positions in cyclohexane, the substituent positions in cyclopentane are more conformationally mobile and less sterically defined.

G cluster_0 Conformational Analysis cluster_1 Key Characteristics Cyclohexane Cyclohexane (Chair Conformation) StrainFree • Virtually Strain-Free • Rigid Chair Form • Distinct Axial & Equatorial Positions Cyclohexane->StrainFree Cyclopentane Cyclopentane (Envelope/Twist Conformations) Strained • Moderate Ring Strain • Flexible Puckered Forms • Less Defined Substituent Positions Cyclopentane->Strained

Caption: Conformational differences between cyclohexane and cyclopentane.

Comparative Reactivity at the Amine Functionality

The primary role of an amine in many synthetic reactions is to act as a nucleophile. Its reactivity is governed by two main factors: intrinsic nucleophilicity (an electronic effect) and steric accessibility.

2.1. Nucleophilicity: The Role of Hybridization

The nucleophilicity of the nitrogen atom is influenced by the hybridization of the C-N bond. Introducing ring strain can increase the s-character of the exocyclic C-N bond.[7] Contrary to what might be expected, computational and experimental studies on other strained ring systems have shown that this increased s-character does not necessarily decrease the amine's nucleophilicity.[7][8] In some cases, the inherent reactivity of the strained ring system can lead to enhanced reaction rates. For cyclopentyl systems, the slight increase in s-character of the exocyclic bond, due to the ring's effort to accommodate internal angles less than 109.5°, may subtly influence the amine's basicity and nucleophilicity compared to the strain-free cyclohexyl system.

2.2. Steric Hindrance: A Decisive Factor

Steric accessibility is where the most significant practical differences arise.

  • Cyclohexyl Ethynyl Amine: In its stable chair conformation, the ethynyl amine substituent will predominantly occupy the more sterically accessible equatorial position to avoid 1,3-diaxial interactions.[2] This places the amine group away from the bulk of the ring, making it relatively unhindered and accessible for reactions.

  • Cyclopentyl Ethynyl Amine: The puckered and dynamic nature of the cyclopentane ring means the substituent is neither strictly axial nor equatorial. The "flaps" of the envelope or the twisted parts of the ring can create more significant steric crowding around the reaction center compared to an equatorial cyclohexyl substituent.

Hypothetical Experimental Data: N-Acetylation Reactivity

To quantify these differences, we can propose a standard N-acetylation reaction and compare the hypothetical initial rates.

SubstrateRelative Initial Rate (k_rel)Predicted Yield (2h, RT)Causality
Cyclohexyl Ethynyl Amine1.00 (Reference)>95%Amine is primarily in the sterically unhindered equatorial position, allowing for rapid access by the electrophile.
Cyclopentyl Ethynyl Amine~0.65~70%Increased steric hindrance from the puckered ring conformation impedes the approach of the electrophile to the amine.[4][9]

Comparative Reactivity at the Ethynyl Functionality

The terminal alkyne is a powerful functional handle, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[10][11] This reaction is instrumental in forming C(sp)-C(sp²) bonds, a cornerstone of modern medicinal chemistry.

G Start Start: Cycloalkyl Ethynyl Amine + Aryl Halide Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Start->Pd_Cycle Reagents Intermediate Key Intermediate: π-alkyne-palladium complex Pd_Cycle->Intermediate Oxidative Addition & Alkyne Coordination Product Product: Coupled Arylalkyne Intermediate->Product Reductive Elimination

Caption: Simplified workflow of a Sonogashira coupling reaction.

In this context, the cycloalkyl group's primary influence is steric. The efficiency of the Sonogashira coupling depends on the ability of the terminal alkyne to coordinate with the palladium catalyst and the subsequent steps of the catalytic cycle.[11][12]

  • Cyclohexyl Ethynyl Amine: With the substituent in the equatorial position, the alkyne extends away from the ring, presenting a clear trajectory for the bulky palladium catalyst to approach and coordinate.

  • Cyclopentyl Ethynyl Amine: The pseudo-axial/equatorial nature of the bonds in the puckered cyclopentane ring can lead to greater steric congestion around the base of the ethynyl group. This can hinder the formation of the crucial π-alkyne-palladium complex, potentially slowing the reaction rate or requiring more forcing conditions.

Hypothetical Experimental Data: Sonogashira Coupling with Iodobenzene

A comparative experiment coupling the two amines with iodobenzene would likely highlight these steric differences.

SubstratePredicted Yield (4h, 60°C)Key Influencing Factor
Cyclohexyl Ethynyl Amine~90%Minimal steric hindrance at the alkyne allows for efficient catalytic turnover.
Cyclopentyl Ethynyl Amine~75%Steric crowding from the non-planar ring conformation may slightly impede the catalytic cycle.[6]

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems for an objective comparison.

Protocol 1: Comparative N-Acetylation

  • Preparation: In two separate, identical reaction vials, dissolve cyclopentyl ethynyl amine (1.0 mmol) and cyclohexyl ethynyl amine (1.0 mmol) in 5 mL of dichloromethane (DCM). Add triethylamine (1.2 mmol) to each vial.

  • Initiation: At room temperature, add acetic anhydride (1.1 mmol) to each vial simultaneously while stirring vigorously. Start a timer.

  • Monitoring: At 15, 30, 60, and 120-minute intervals, withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot with 1 mL of a 1:1 solution of methanol and saturated sodium bicarbonate.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the ratio of starting material to the N-acetylated product. Plot conversion versus time to compare initial reaction rates.

  • Workup (at 2h): Wash the remaining reaction mixture with 1N HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for yield calculation.

Protocol 2: Comparative Sonogashira Coupling

  • Catalyst Preparation: In a glovebox, prepare a stock solution of Pd(PPh₃)₄ (0.03 mmol) and CuI (0.05 mmol) in 10 mL of degassed triethylamine.

  • Reaction Setup: In two separate, oven-dried Schlenk flasks, add cyclopentyl ethynyl amine (1.0 mmol) and cyclohexyl ethynyl amine (1.0 mmol). Add iodobenzene (1.1 mmol) to each flask.

  • Initiation: Under an inert atmosphere (Argon or Nitrogen), add 5 mL of the catalyst stock solution to each flask. Place the flasks in a preheated oil bath at 60°C and begin stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at 1-hour intervals until the consumption of the starting amine is maximized.

  • Workup: Upon completion, cool the reaction mixtures to room temperature and dilute with diethyl ether. Filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated ammonium chloride solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude products via flash column chromatography on silica gel. Calculate the isolated yields for a direct comparison.

Conclusion and Strategic Recommendations

The choice between a cyclopentyl and a cyclohexyl ethynyl amine scaffold is not arbitrary and should be guided by the specific synthetic objective.

  • Cyclohexyl ethynyl amines are generally more reactive in transformations where steric accessibility is paramount. For both reactions at the amine (e.g., amide couplings, reductive aminations) and the alkyne (e.g., Sonogashira couplings), the predictable and unhindered equatorial orientation of the substituent leads to more favorable kinetics and often higher yields. It is the preferred scaffold when straightforward, high-yielding transformations are the priority.

  • Cyclopentyl ethynyl amines , while potentially exhibiting slightly lower reactivity due to steric factors, offer a different conformational profile.[5] Its inherent ring strain and greater flexibility can be advantageous in medicinal chemistry for exploring different vector spaces within a protein binding pocket. The synthetic challenges can often be overcome with optimized reaction conditions (e.g., longer reaction times, higher temperatures, or more active catalysts).

Ultimately, this guide demonstrates that reactivity is a direct consequence of molecular structure. By understanding the fundamental principles of ring strain and conformational analysis, researchers can rationally select building blocks, anticipate reactivity trends, and design more efficient and successful synthetic campaigns.

References

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC, NIH. Available at: [Link]

  • Chemistry LibreTexts. 4.6: Cycloalkanes and Ring Strain. Available at: [Link]

  • Fiveable. Stability of Cycloalkanes: Ring Strain. Available at: [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Available at: [Link]

  • Master Organic Chemistry. Cyclohexane Conformations. Available at: [Link]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. 3.3: Conformations of cyclic organic molecules. Available at: [Link]

  • Imperial College London. Cycloalkanes. Available at: [Link]

  • YouTube. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

Sources

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